molecular formula C7H9F3O2 B3039863 Ethyl 5,5,5-trifluoropent-2-enoate CAS No. 137131-12-5

Ethyl 5,5,5-trifluoropent-2-enoate

Cat. No.: B3039863
CAS No.: 137131-12-5
M. Wt: 182.14 g/mol
InChI Key: OSBSWFYMPMCZIA-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5,5,5-trifluoropent-2-enoate is an organic compound with the molecular formula C7H9F3O2 and a molecular weight of 182.14 g/mol . It is known for its unique structure, which includes a trifluoromethyl group attached to a pentenoate ester. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5,5,5-trifluoropent-2-enoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acrylate with trifluoromethyl iodide in the presence of a base such as potassium carbonate . The reaction is typically carried out at room temperature and yields the desired product with high purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness, ensuring the compound is produced efficiently for commercial use .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,5,5-trifluoropent-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 5,5,5-trifluoropent-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 5,5,5-trifluoropent-2-enoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The ester group can undergo hydrolysis, releasing the active trifluoromethylated intermediate, which can then interact with biological targets or participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5,5,5-trifluoro-2-pentenoate
  • Ethyl 4-trifluoromethylcrotonate
  • Ethyl (E)-5,5,5-trifluoropent-2-enoate

Uniqueness

Ethyl 5,5,5-trifluoropent-2-enoate is unique due to its specific trifluoromethyl group positioning and the pentenoate ester structure. This combination imparts distinct chemical properties, making it valuable in various synthetic applications and research studies .

Properties

IUPAC Name

ethyl (E)-5,5,5-trifluoropent-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O2/c1-2-12-6(11)4-3-5-7(8,9)10/h3-4H,2,5H2,1H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBSWFYMPMCZIA-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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